3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 392236-70-3
Cat. No.: VC5428925
Molecular Formula: C17H12Cl2N2OS
Molecular Weight: 363.26
* For research use only. Not for human or veterinary use.
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide - 392236-70-3](/images/structure/VC5428925.png)
Specification
CAS No. | 392236-70-3 |
---|---|
Molecular Formula | C17H12Cl2N2OS |
Molecular Weight | 363.26 |
IUPAC Name | 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-13(18)8-14(19)7-12/h2-9H,1H3,(H,20,21,22) |
Standard InChI Key | VHPVUPVENYXKJT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-methylphenyl group at position 4 and a 3,5-dichlorobenzamide group at position 2 (Figure 1). The IUPAC name, 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 392236-70-3 | |
Molecular Formula | C₁₇H₁₂Cl₂N₂OS | |
Molecular Weight | 363.26 g/mol | |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
InChI Key | VHPVUPVENYXKJT-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Features
While X-ray diffraction data are unavailable, spectroscopic inferences can be drawn from analogous thiazole derivatives. For example, the thiazole ring’s C=N and C-S stretches typically appear at 1,625–1,580 cm⁻¹ and 690–630 cm⁻¹ in IR spectra, respectively . The ¹H NMR spectrum would show aromatic protons in the δ 7.2–8.3 ppm range, with methyl groups resonating near δ 2.3 ppm .
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via the Schotten-Baumann reaction, which couples 4-(4-methylphenyl)-1,3-thiazol-2-amine with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or DMF).
Reaction Scheme:
-
Aminolysis: The amine group of the thiazole nucleophile attacks the electrophilic carbonyl carbon of the benzoyl chloride.
-
Deprotonation: The base abstracts HCl, driving the reaction to completion.
Table 2: Synthesis Conditions
Parameter | Value | Source |
---|---|---|
Solvent | Dichloromethane/DMF | |
Base | Triethylamine/Pyridine | |
Temperature | 0–25°C (ambient) | |
Yield | Not reported |
Byproduct Management
Side reactions, such as over-acylation or thiazole ring decomposition, are mitigated by controlling stoichiometry (1:1 amine:acyl chloride) and maintaining low temperatures . Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed .
Physicochemical Profiling
Solubility and Stability
Experimental solubility data are unavailable, but logP predictions (ClogP ≈ 3.8) suggest moderate lipophilicity, favoring organic solvents like DMSO or ethanol. The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to amide hydrolysis.
Thermal Properties
Differential scanning calorimetry (DSC) data are absent, but analogous benzamide-thiazoles exhibit melting points between 180–220°C .
Biological Activity and Mechanisms
Receptor Modulation
N-(Thiazol-2-yl)benzamides are reported as Zinc-Activated Channel (ZAC) antagonists, with IC₅₀ values of 1–3 µM . The dichloro substitution could augment hydrophobic interactions with ZAC’s transmembrane domains, though confirmatory studies are needed .
Spectroscopic Characterization (Hypothetical)
IR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz)
Applications and Future Directions
Drug Development
The compound’s scaffold is a candidate for antimicrobial or neuromodulatory drug leads. Structure-activity relationship (SAR) studies could optimize substituents for target selectivity.
Chemical Biology
As a ZAC probe, it may elucidate zinc signaling pathways in neurodegenerative diseases .
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